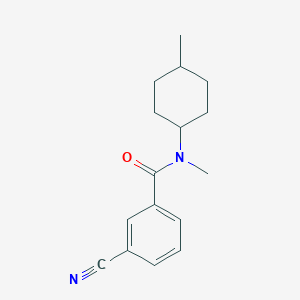
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide, also known as MOL-5441, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in embryonic development and tissue regeneration, as well as in cancer and other diseases. MOL-5441 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases.
Wirkmechanismus
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide inhibits the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development and tissue regeneration, as well as in cancer and other diseases. The Wnt/β-catenin signaling pathway is activated in many types of cancer, including colon cancer, breast cancer, and liver cancer. By inhibiting this pathway, N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of tumor growth in animal models of cancer. N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has also been shown to reduce the expression of genes involved in the Wnt/β-catenin signaling pathway, including c-Myc and cyclin D1.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide in lab experiments include its high purity and high yield, as well as its specificity for the Wnt/β-catenin signaling pathway. However, the limitations of using N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide in lab experiments include its potential toxicity and the need for further optimization of its synthesis and delivery.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide, including:
1. Further optimization of its synthesis and delivery to improve its efficacy and reduce its toxicity.
2. Clinical trials to evaluate its safety and efficacy as a therapeutic agent for cancer and other diseases.
3. Investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and osteoporosis.
4. Study of its mechanism of action and interaction with other signaling pathways.
5. Development of combination therapies with other drugs to enhance its efficacy and reduce the risk of drug resistance.
Synthesemethoden
The synthesis of N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide involves several steps, including the reaction of 2-aminobenzothiophene with 2-chloroacetyl chloride to form N-(2-chloroacetyl)-2-aminobenzothiophene, which is then reacted with 2-methyl-1,3-dioxoisoindoline to form N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide. The synthesis of N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential as a therapeutic agent for cancer and other diseases. Preclinical studies have shown that N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has also been shown to inhibit tumor growth in animal models of cancer.
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c1-20-17(22)12-7-6-11(9-13(12)18(20)23)19-16(21)15-8-10-4-2-3-5-14(10)24-15/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBDJPPHQDBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)
![N-(3,4-dimethylphenyl)-2-[furan-2-ylmethyl-[(2-hydroxyphenyl)methyl]amino]acetamide](/img/structure/B7540221.png)


![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)

![1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one](/img/structure/B7540305.png)
